3-Bromo-4-(3-methoxypropoxy)benzaldehyde
Description
3-Bromo-4-(3-methoxypropoxy)benzaldehyde (CAS: Not explicitly provided; referenced as "this compound" in ) is a brominated aromatic aldehyde with a methoxypropoxy substituent. Its molecular formula is C₁₁H₁₃BrO₃, featuring a benzaldehyde core substituted at the 3-position with bromine and at the 4-position with a 3-methoxypropoxy group. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde group and bromine atom, which enable diverse functionalization pathways .
The 3-methoxypropoxy side chain introduces flexibility and moderate lipophilicity, distinguishing it from shorter or bulkier alkoxy-substituted analogs. Its synthesis likely involves nucleophilic substitution or Williamson etherification, as evidenced by similar protocols in the literature (e.g., alkylation of phenolic aldehydes with bromoalkanes in the presence of base) .
Properties
IUPAC Name |
3-bromo-4-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-5-2-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNPKCOBVRUROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734014 | |
| Record name | 3-Bromo-4-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249489-87-9 | |
| Record name | 3-Bromo-4-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methoxypropoxy)benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction conditions are usually solvent-free, making the process more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-(3-methoxypropoxy)benzoic acid.
Reduction: Formation of 3-Bromo-4-(3-methoxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(3-methoxypropoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine atom and the 3-methoxypropoxy group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Flexibility : The 3-methoxypropoxy group in the target compound provides a balance between lipophilicity and solubility, unlike the shorter 2-methoxyethoxy group () or the rigid propargyloxy group ().
- Positional Isomerism : Compared to 3-Bromo-5-methoxy-4-propoxybenzaldehyde (), the target compound's substituent arrangement may influence electronic distribution and intermolecular interactions.
- Biological Relevance : Propargyloxy and fluorobenzyloxy derivatives () are often used in drug discovery for their ability to participate in bioorthogonal reactions or enhance target binding.
Biological Activity
3-Bromo-4-(3-methoxypropoxy)benzaldehyde is a benzaldehyde derivative notable for its complex structure, which includes a bromine atom and a 3-methoxypropoxy group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C11H13BrO3
- CAS Number : 1249489-87-9
- Molecular Weight : 273.12 g/mol
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde functional group can react with amines and thiols, leading to the formation of more complex structures that may exhibit enhanced biological activity. The presence of the bromine atom and the methoxypropoxy group further modulates its reactivity and specificity towards various molecular targets .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzaldehyde derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
There is growing interest in the anticancer properties of benzaldehyde derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting metabolic pathways. The compound's ability to interact with specific enzymes involved in cell proliferation could position it as a candidate for further investigation in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited a notable inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
- Cytotoxicity Assay : In vitro cytotoxicity assays demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The compound induced cell cycle arrest and promoted apoptosis, highlighting its potential as an anticancer agent.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Inhibited growth of S. aureus and E. coli with MIC values of 50 µg/mL. |
| Cytotoxicity Assay | Reduced MCF-7 cell viability by 70% at 100 µM concentration after 48 hours. |
| Mechanism Investigation | Induced apoptosis via caspase activation pathways in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
